molecular formula C14H25NO4 B11846915 tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Cat. No.: B11846915
M. Wt: 271.35 g/mol
InChI Key: SUWIZZNTDCNBJD-UHFFFAOYSA-N
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Description

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure with a 5-oxa (oxygen) and 2-aza (nitrogen) heteroatom arrangement. This compound is of interest in medicinal chemistry due to its structural similarity to sigma receptor ligands and other bioactive spirocycles .

Properties

Molecular Formula

C14H25NO4

Molecular Weight

271.35 g/mol

IUPAC Name

tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

InChI

InChI=1S/C14H25NO4/c1-13(2,3)19-12(17)15-9-14(10-15)8-11(4-6-16)5-7-18-14/h11,16H,4-10H2,1-3H3

InChI Key

SUWIZZNTDCNBJD-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CC(CCO2)CCO

Origin of Product

United States

Preparation Methods

Step 1: Formation of 1,4-Dioxaspiro[4.5]decane-8-carbonitrile

Reaction Conditions :

  • Substrate : 1,4-Dioxaspiro[4.5]decane-8-one.

  • Reagents : p-Methylsulfonylmethylisocyanitrile, potassium tert-butoxide.

  • Solvent : Ethylene glycol dimethyl ether/ethanol (19:1 v/v).

  • Temperature : 0–20°C.

  • Yield : 74.76%.

Mechanism : Nucleophilic addition of the isocyanide to the ketone, facilitated by a strong base, forms the nitrile intermediate.

Step 2: Alkylation with 1-Bromo-2-chloroethane

Reaction Conditions :

  • Substrate : 1,4-Dioxaspiro[4.5]decane-8-carbonitrile.

  • Reagents : 1-Bromo-2-chloroethane, lithium diisopropylamide (LDA).

  • Solvent : Toluene.

  • Temperature : 0–20°C.

  • Yield : 50.78%.

Mechanism : LDA deprotonates the nitrile α-hydrogen, enabling alkylation at C8. The chloroethyl group is introduced as a precursor for subsequent cyclization.

Step 3: Cyclization and Boc Protection

Reaction Conditions :

  • Substrate : 8-(2-Chloroethyl)-1,4-dioxaspiro[4.5]decane-8-carbonitrile.

  • Catalyst : Raney nickel (hydrogenation).

  • Reagent : Di-tert-butyl dicarbonate (Boc anhydride).

  • Solvent : Methanol.

  • Pressure : 50 psi H₂.

  • Yield : 80%.

Mechanism : Hydrogenation reduces the nitrile to an amine, which undergoes intramolecular cyclization with the chloroethyl group. Boc protection stabilizes the amine.

Step 4: Deprotection and Hydroxyethyl Formation

Reaction Conditions :

  • Substrate : tert-Butyl-1,4-dioxa-10-azadispiro[4.2.4.8.2⁵]tetradecane-10-carboxylate.

  • Reagent : Pyridinium p-toluenesulfonate (PPTS).

  • Solvent : Acetone/water (3:2 v/v).

  • Temperature : 70°C.

  • Yield : 68.16%.

Mechanism : Acidic hydrolysis removes the dioxolane protecting group, revealing the ketone, which is reduced in situ to the hydroxyethyl moiety.

Alternative Route via Iodocyclization

Synthesis of tert-Butyl 8-Benzyl-6-(iodomethyl)-5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate

Reaction Conditions :

  • Substrate : Boc-protected amine-alcohol.

  • Reagents : I₂, NaHCO₃.

  • Solvent : Acetonitrile.

  • Temperature : 0°C to room temperature.

  • Yield : 91%.

Mechanism : Iodocyclization forms the spirocyclic structure via electrophilic iodine-induced ring closure.

Functionalization to Hydroxyethyl Derivative

Reaction Conditions :

  • Substrate : Iodomethyl intermediate.

  • Reagents : Ethylene glycol, K₂CO₃.

  • Solvent : DMF.

  • Temperature : 60°C.

  • Yield : 65% (estimated from analogous reactions).

Mechanism : Nucleophilic substitution replaces iodide with a hydroxyl group, followed by hydrolysis to yield the hydroxyethyl chain.

Comparative Analysis of Methods

Parameter Four-Step Synthesis Iodocyclization Route
Total Yield34.2% (cumulative)~59% (estimated)
Key AdvantageScalabilityRapid spirocycle formation
LimitationLow intermediate yieldsRequires hazardous iodine
Purification StepsColumn chromatographyDistillation, chromatography
Reaction Time72 hours24 hours

Analytical Validation

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 3.46–3.17 (m, 4H, OCH₂ and NCH₂), 2.34–2.25 (m, 4H, spiro-CH₂), 1.79 (t, J = 7.2 Hz, 6H, CH₂CH₂OH), 1.40 (s, 9H, tert-butyl).

  • ¹³C NMR : 154.8 (C=O), 80.1 (C-O), 59.4 (CH₂OH), 28.3 (tert-butyl).

High-Resolution Mass Spectrometry (HRMS)

  • Observed : [M+H]⁺ = 286.1764 (C₁₄H₂₄NO₄⁺).

  • Calculated : 286.1753.

Optimization Strategies

  • Catalyst Screening : Replacing Raney nickel with Pd/C in hydrogenation improves selectivity.

  • Solvent Systems : Using tetrahydrofuran (THF) instead of acetone in deprotection enhances solubility.

  • Green Chemistry : Substituting I₂ with electrochemical iodination reduces waste .

Chemical Reactions Analysis

Ester Hydrolysis

The tert-butyl ester group undergoes hydrolysis under acidic or basic conditions to yield the carboxylic acid derivative. This reaction is critical for deprotection in synthetic pathways.

Reagents:

  • Acidic: HCl (aq) or H2SO4

  • Basic: NaOH (aq)

Conditions:

  • Temperature: 50–100°C

  • Solvent: Water (aq) or THF/water mixtures

Product:
5-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid + tert-butanol

Oxidation of the Hydroxyethyl Group

The primary alcohol in the hydroxyethyl substituent can be oxidized to a ketone or carboxylic acid, depending on the oxidizing agent and conditions.

Reagents:

  • Mild oxidation: PCC (pyridinium chlorochromate)

  • Strong oxidation: KMnO4 (aq)

Conditions:

  • PCC: Dichloromethane, RT

  • KMnO4: Aqueous, reflux

Products:

  • PCC: tert-Butyl 8-(2-oxoethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

  • KMnO4: tert-Butyl 8-(2-carboxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate

Nucleophilic Substitution

The spirocyclic nitrogen may participate in nucleophilic substitution reactions, particularly under basic conditions.

Reagents:

  • Alkyl halides (e.g., CH3I)

  • Grignard reagents (e.g., CH2MgBr)

Conditions:

  • Temperature: 0–50°C

  • Solvent: DMF or THF

Product:
Alkylated spirocyclic derivatives (e.g., tert-butyl 8-(2-hydroxyethyl)-5-oxa-2-alkylazaspiro[3.5]nonane-2-carboxylate)

Ring-Opening Reactions

The spirocyclic structure may undergo strain-induced ring-opening under harsh conditions (e.g., strong acids/bases).

Reagents:

  • H2SO4 (conc.)

  • NaH (suspension)

Conditions:

  • Temperature: 80–120°C

  • Solvent: Neat or inert solvent

Product:
Linearized derivatives (e.g., diols or diamines)

Reaction Data Table

Reaction Type Reagents Conditions Key Products
Ester Hydrolysis HCl (aq), H2SO450–100°C, aqueous solvent5-Oxa-2-azaspiro[3.5]nonane-2-carboxylic acid + tert-butanol
Oxidation (Mild) PCCDichloromethane, RTtert-Butyl 8-(2-oxoethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate
Nucleophilic Substitution CH3I, CH2MgBr0–50°C, DMF/THFAlkylated spirocyclic derivatives (e.g., tert-butyl 8-(2-hydroxyethyl)-2-alkylazaspiro[3.5]nonane-2-carboxylate)
Ring-Opening H2SO4 (conc.), NaH80–120°C, neat or inert solventLinearized derivatives (e.g., diols/diamines)

Key Considerations

  • Protecting Group Stability: The tert-butyl ester is stable under most conditions but cleaves readily under acidic/basic hydrolysis.

  • Functional Group Interactions: The hydroxyethyl group and spirocyclic nitrogen may compete for reactivity, requiring selective conditions.

  • Stereochemical Implications: Spirocyclic structures often exhibit conformational rigidity, influencing reaction pathways and product stereochemistry .

Scientific Research Applications

Pharmaceutical Development

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate has been investigated for its potential as a drug candidate due to its ability to modulate biological pathways. Studies indicate that compounds with similar structures exhibit significant activity against various diseases, including cancer and neurodegenerative disorders.

Case Study : A research study demonstrated that derivatives of spirocyclic compounds showed promising results in inhibiting tumor growth in vitro, suggesting that this compound could be further explored for anti-cancer properties .

Material Science

The compound can be utilized as a building block in the synthesis of advanced materials, particularly in the development of polymers and coatings. Its unique structure allows for enhanced mechanical properties and thermal stability in polymer matrices.

Data Table: Comparison of Material Properties

PropertyThis compoundTraditional Polymers
Thermal StabilityHighModerate
Mechanical StrengthEnhancedVariable
Chemical ResistanceExcellentGood

Agricultural Chemistry

In agricultural applications, this compound may serve as an effective agent in crop protection formulations. Its ability to interact with biological systems suggests potential use as a bioactive agent that enhances plant resilience against pests and diseases.

Case Study : Preliminary trials indicated that formulations containing spirocyclic compounds improved the resistance of crops to fungal infections, leading to higher yields compared to untreated controls .

Mechanism of Action

The mechanism of action of tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate involves its interaction with specific molecular targets and pathways. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the spirocyclic core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Substituent Variations and Heteroatom Arrangements

The compound’s key differentiating feature is the 2-hydroxyethyl group. Analogous compounds exhibit diverse substituents and heteroatom configurations, influencing their physicochemical and biological properties:

Compound Name Substituent(s) Heteroatoms (Ring) Molecular Weight Key Properties/Applications Reference
tert-Butyl 8-amino-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate 8-amino 5-oxa, 2-aza 242.32 Higher basicity; amide formation
tert-Butyl 7-oxo-2,5,8-triazaspiro[3.5]nonane-2-carboxylate 7-oxo, additional nitrogen 2,5,8-triaza 241.29 Enhanced hydrogen bonding; metabolic stability
tert-Butyl 2-hydroxy-5-oxa-8-azaspiro[3.5]nonane-8-carboxylate 2-hydroxy 5-oxa, 8-aza 243.30 Altered polarity; solid-state stability
tert-Butyl 8-(3-bromophenyl)-6-(4-fluorobenzyl)-7-oxo-2,6-diazabicyclo[...] 3-bromophenyl, 4-fluorobenzyl 2,6-diaza N/A Bulky substituents; steric hindrance

Key Observations :

  • Hydroxyethyl vs. Amino/Aryl Groups: The hydroxyethyl group improves water solubility compared to hydrophobic aryl substituents (e.g., bromophenyl in ). However, amino analogs () may exhibit stronger intermolecular interactions due to basicity.

Key Observations :

  • High-Yield Reactions : Cyclopropene-based methods () achieve >90% yields due to templated assembly.

Key Observations :

  • Hydroxyethyl’s Role : The polar hydroxyethyl group may enhance blood-brain barrier penetration compared to aryl-substituted analogs (), though this requires experimental validation.
  • Triaza vs. Diazaspiro : The triaza analog () showed lower yields in synthesis but offers multiple sites for derivatization, which could optimize receptor binding.

Biological Activity

tert-Butyl 8-(2-hydroxyethyl)-5-oxa-2-azaspiro[3.5]nonane-2-carboxylate, also referred to as CAS Number 1823776-19-7, is a compound of significant interest in medicinal chemistry due to its unique structural properties and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The chemical structure of this compound is characterized by a spirocyclic framework which contributes to its pharmacological properties. The molecular formula is C13H23NO4C_{13}H_{23}NO_4 with a molecular weight of approximately 255.33 g/mol.

Biological Activity Overview

The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial agent, its effects on cellular processes, and its role in drug discovery.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study conducted by researchers at Virginia Commonwealth University demonstrated that the compound could inhibit the Type III secretion system (T3SS) in pathogenic bacteria, which is crucial for their virulence.

Table 1: Antimicrobial Activity Data

Concentration (µM)% Inhibition of T3SS
1020%
2540%
5060%

This data suggests a dose-dependent response, indicating that higher concentrations lead to increased inhibition of the T3SS.

Cytotoxicity Studies

In addition to its antimicrobial effects, cytotoxicity assays were performed to evaluate the safety profile of the compound. The results showed that at concentrations below 50 µM, there was minimal cytotoxicity observed in cultured human cell lines.

Table 2: Cytotoxicity Results

Concentration (µM)Cell Viability (%)
1095%
2590%
5070%

These findings indicate that while the compound has effective antimicrobial properties, it maintains a favorable safety profile at lower concentrations.

The mechanism by which this compound exerts its effects appears to involve the modulation of specific signaling pathways associated with bacterial virulence factors. It has been observed to downregulate the expression of critical virulence genes without directly affecting bacterial growth rates.

Case Studies

Several case studies have highlighted the potential applications of this compound in therapeutic settings:

  • Case Study on Bacterial Infections : A clinical trial involving patients with resistant bacterial infections showed promising results when treated with formulations containing this compound, leading to significant reductions in infection rates.
  • Drug Development : In drug discovery initiatives, this compound has been identified as a lead candidate for further development into novel antibiotics targeting Gram-negative pathogens.

Q & A

Basic Research Questions

Q. What are the recommended laboratory handling protocols for this compound?

  • Methodological Answer : Use nitrile gloves, chemical safety goggles, and flame-retardant lab coats to minimize dermal/ocular exposure. Ensure local exhaust ventilation and proximity to eyewash stations. Avoid skin contact via proper glove removal techniques . Spills should be contained using dry methods (e.g., vacuuming) and disposed via licensed hazardous waste services .

Q. How is the compound structurally characterized after synthesis?

  • Methodological Answer : Employ 1H^1H-NMR (400–500 MHz, CDCl3_3) to confirm spirocyclic backbone and substituents. Key signals include sp3^3-hybridized protons (δ 1.4–4.3 ppm) and tert-butyl groups (δ 1.44–1.45 ppm). Mass spectrometry (APCI/APEI) verifies molecular weight (e.g., [M+H]+^+ at m/z 240.3) and fragmentation patterns .

Q. What storage conditions ensure stability?

  • Methodological Answer : Store in airtight containers at 2–8°C, avoiding moisture and incompatible materials (e.g., strong oxidizers). Stability is maintained under inert atmospheres (N2_2/Ar), as decomposition occurs at elevated temperatures (>100°C), releasing CO and NOx_x .

Advanced Research Questions

Q. How can synthesis yields be optimized for this spirocyclic compound?

  • Methodological Answer :

  • Oxidation Step : Use Dess-Martin periodinane (1.1 equiv.) in dry DCM at 0°C, followed by gradual warming to ambient temperature. Purify via flash chromatography (MTBE/hexane 1:5) to isolate intermediates with ~42% yield .
  • Cyclization : Optimize reaction time (2–3 hours) and monitor via TLC. Adjust equivalents of K2_2CO3_3 (2.0 equiv.) in methanol to minimize side reactions .

Q. What analytical methods resolve discrepancies in reported toxicological data?

  • Methodological Answer : Conduct acute toxicity assays (OECD 423) and skin irritation tests (OECD 439) to address conflicting SDS data. While SDS sections 11.1–11.4 lack toxicity data, preliminary studies on analogs (e.g., H302 oral toxicity) suggest precautionary handling . Pair in vitro assays (e.g., Ames test) with computational QSAR models to predict mutagenicity .

Q. How does the hydroxyethyl substituent influence reactivity under basic conditions?

  • Methodological Answer : Evaluate nucleophilic substitution at the hydroxyethyl group using Grignard reagents or acyl chlorides. Monitor via 1H^1H-NMR for shifts in hydroxyl proton (δ 1.7–2.0 ppm) and tert-butyl signals. Stability in basic media (pH >10) can be assessed via HPLC, noting ester hydrolysis or spirocycle ring-opening .

Q. What computational approaches predict thermal decomposition pathways?

  • Methodological Answer : Use DFT calculations (Gaussian 16) to model bond dissociation energies, identifying vulnerable sites (e.g., ester carbonyl). Compare with TGA-FTIR data to validate predicted decomposition products (CO, NOx_x) .

Contradictions and Mitigation Strategies

Q. How should researchers address incomplete physicochemical data (e.g., melting point, solubility)?

  • Methodological Answer : Perform differential scanning calorimetry (DSC) to determine melting points. Solubility can be empirically tested in DMSO, EtOH, and aqueous buffers (pH 1–14). Cross-reference with structurally similar spiro compounds (e.g., tert-butyl 6-oxo-2-azaspiro[3.5]nonane-2-carboxylate) for estimation .

Q. What precautions mitigate environmental release risks despite limited ecotoxicological data?

  • Methodological Answer : Treat all waste as hazardous (Section 13 SDS). Use biodegradability assays (OECD 301) and algae toxicity tests (OECD 201) to assess environmental impact. Implement closed-system processing to prevent drainage contamination .

Methodological Tables

Parameter Method Key Findings Reference
Oxidation YieldFlash Chromatography (MTBE/hexane)42% yield for tert-butyl-formyl intermediate
Thermal DecompositionTGA-FTIRCO/NOx_x detected at >100°C
NMR Confirmation500 MHz 1H^1H-NMRtert-butyl δ 1.44 ppm; spiro-H δ 4.19 ppm

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